SCH 32615
Overview
Description
It was initially developed by Schering-Plough Corporation and is recognized for its ability to inhibit the degradation of endogenous enkephalins, which are natural peptides involved in pain modulation . The compound has shown potential in enhancing analgesia induced by surgery and pregnancy in animal models .
Preparation Methods
The synthesis of SCH-32615 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
SCH-32615 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of SCH-32615.
Scientific Research Applications
SCH-32615 has been extensively studied for its applications in various fields:
Chemistry: It serves as a tool for studying enzyme inhibition and the role of enkephalins in biochemical pathways.
Mechanism of Action
SCH-32615 exerts its effects by inhibiting enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins. By blocking this enzyme, SCH-32615 increases the levels of enkephalins, which bind to opioid receptors and produce analgesic effects. The molecular targets include the enkephalinase enzyme and opioid receptors, and the pathways involved are related to pain modulation and stress-induced analgesia .
Comparison with Similar Compounds
SCH-32615 is unique in its specific inhibition of enkephalinase. Similar compounds include other enkephalinase inhibitors and prolyl endopeptidase inhibitors, such as:
Thiorphan: Another enkephalinase inhibitor with similar analgesic properties.
RB-101: A dual inhibitor of enkephalinase and aminopeptidase N, used in pain management research.
Prolyl Endopeptidase Inhibitors: These compounds inhibit a different enzyme but share similar therapeutic goals in modulating peptide activity
SCH-32615 stands out due to its specific action on enkephalinase and its demonstrated efficacy in enhancing endogenous analgesia in animal models .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(2-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-19(25)11-12-22-20(26)17(13-15-7-3-1-4-8-15)23-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18,23H,11-14H2,(H,22,26)(H,24,25)(H,27,28)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRTBFSWOVRST-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232752 | |
Record name | Sch 32615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83861-02-3 | |
Record name | Sch 32615 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083861023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sch 32615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCH-32615 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9YZC71VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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